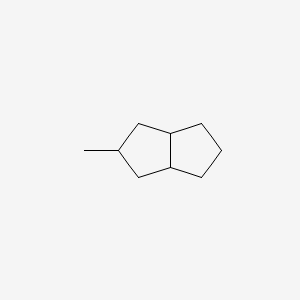

Pentalene, octahydro-2-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

3868-64-2 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

2-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene |

InChI |

InChI=1S/C9H16/c1-7-5-8-3-2-4-9(8)6-7/h7-9H,2-6H2,1H3 |

InChI Key |

OWJYQLKKWIHHLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCCC2C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentalene, Octahydro 2 Methyl and Its Structural Congeners

Strategies for Constructing the Octahydropentalene Core

The bicyclo[3.3.0]octane (octahydropentalene) skeleton is a common motif in numerous natural products. Its synthesis has been a long-standing objective for organic chemists, leading to the development of several elegant strategies. nih.gov Traditionally, bicyclic systems are formed either by the annulation of a sidechain onto an existing ring or through cycloaddition reactions. nih.gov More advanced methods leverage cascade reactions and various catalytic processes to build the fused-ring system with high efficiency.

Cascade Reactions and Intramolecular Cyclizations

Cascade reactions, also known as domino or tandem reactions, are powerful processes where multiple bond-forming events occur consecutively in a single operation without the need to isolate intermediates. wikipedia.org This approach offers high atom economy and reduces waste, time, and labor. wikipedia.org Intramolecular cyclizations are particularly well-suited for the synthesis of the bicyclo[3.3.0]octane core, as they can establish the fused ring system from a single, appropriately functionalized precursor.

Several distinct intramolecular cyclization tactics have been successfully employed:

Radical Cyclizations: Samarium(II) iodide (SmI₂)-mediated ketone-olefin cyclizations provide a powerful method for constructing the bicyclo[3.3.0]octane ring system. nih.gov For instance, the transannular cyclization of cyclooctanone (B32682) derivatives can proceed with high regio- and diastereoselectivity to yield the desired bicyclic structure. nih.gov

Photochemical Cyclizations: Photoinduced intramolecular cyclization represents another effective strategy. Acylsilanes containing a boronate moiety can undergo efficient cyclization upon photoirradiation to produce trans-fused bicyclo[3.3.0]octane derivatives as a single diastereomer, demonstrating a method to access even highly strained ring systems. acs.org

Electrophilic Cyclizations: The acetylation of 1,5-cyclooctadiene (B75094) in the presence of a Lewis acid catalyst like stannic chloride can produce 2-acetyl-6-chlorobicyclo[3.3.0]octane, which can be further converted to bicyclo[3.3.0]octane-2,6-dione. researchgate.net Similarly, hypervalent iodine reagents have been used to induce the intramolecular cyclization of cis,cis-1,5-cyclooctadiene. researchgate.net

Mitsunobu Reaction: In the context of synthesizing nitrogen-containing analogues (azabicyclo[3.3.0]octanes), the intramolecular Mitsunobu reaction has proven effective. nih.gov This strategy can be adapted for all-carbon skeletons by utilizing a pendant alcohol and a carbon-based nucleophile under appropriate conditions.

Table 1: Selected Intramolecular Cyclization Strategies for the Bicyclo[3.3.0]octane Core

| Method | Precursor Type | Key Reagents/Conditions | Outcome/Key Feature | Citation(s) |

|---|---|---|---|---|

| SmI₂-Mediated Cyclization | Cyclooctanone derivatives | SmI₂, THF, thiophenol | High regio- and diastereoselectivity for the bicyclic alcohol. | nih.gov |

| Photoinduced Cyclization | Acylsilanes with boronate | Photoirradiation | Forms highly strained trans-fused systems as a single diastereomer. | acs.org |

| Electrophilic Cyclization | 1,5-cyclooctadiene | Stannic chloride, Ac₂O | Yields a functionalized bicyclo[3.3.0]octane precursor. | researchgate.net |

| Mitsunobu Reaction | Amino alcohol | DEAD, PPh₃ | Efficiently forms the trans-fused azabicyclooctane core. | nih.gov |

Catalytic Hydrogenation Pathways from Unsaturated Precursors

Catalytic hydrogenation is a fundamental and widely used reaction in organic synthesis for the reduction of unsaturated bonds. mdpi.com This method is a straightforward pathway to the saturated octahydropentalene core from various unsaturated pentalene (B1231599) or dihydropentalene precursors. thieme-connect.de The process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. mdpi.com

The synthesis of stable, single-metal site catalysts with controllable coordination environments is an area of active research to improve catalytic activity and selectivity. sioc-journal.cn For industrial applications, palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation processes. mdpi.com Recent advancements include the development of palladium nanoparticles supported on metal-organic frameworks (MOFs), which have shown high activity, selectivity, and stability in the hydrogenation of unsaturated substrates. mdpi.com For example, the catalytic hydrogenation of a monoenol phosphate (B84403) of cis-bicyclo[3.3.0]octane-3,7-dione can afford the corresponding monoketone, cis-hexahydro-3a,6a-dimethyl-2(1H)pentalenone.

The choice of catalyst and reaction conditions is crucial for achieving complete saturation of the precursor without causing undesired side reactions or isomerization of the bicyclic framework.

Diels-Alder Cycloaddition Approaches for Bicyclic Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the construction of six-membered rings. While it does not directly form the five-membered rings of the pentalene system, it is a powerful tool for creating complex precursors that can be subsequently transformed into the desired bicyclo[3.3.0]octane core. nih.govresearchgate.net

One sophisticated application of this reaction is the transannular Diels-Alder (TADA) strategy. researchgate.net In this approach, a macrocyclic precursor containing both a diene and a dienophile undergoes an intramolecular cycloaddition across the ring, which can efficiently generate complex, polycyclic scaffolds in a single step. researchgate.net This has been used as a key step in the total synthesis of natural products containing fused ring systems. researchgate.net

Alternatively, a sequential strategy involving an intermolecular Diels-Alder reaction can be employed to build a bicyclic intermediate, which is then subjected to further transformations like ring contraction to furnish the final octahydropentalene skeleton. nih.gov

Palladium-Catalyzed Cycloalkenylations and Coupling Reactions

Palladium catalysis has emerged as a versatile and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. bohrium.com Several palladium-catalyzed methods have been developed for the construction of the octahydropentalene core and its derivatives.

Palladium-Catalyzed Cyclopentannulation: A new class of polycyclic aromatic hydrocarbons containing five-membered rings can be prepared via a palladium-catalyzed cyclopentannulation strategy. rsc.org This annulation occurs between a di-arylethynylene and an aryl-dibromide to form complex fused systems. rsc.org

Homocoupling of Haloenynes: The palladium-catalyzed homocoupling of haloenynes provides a versatile route to pentalene derivatives. mdpi.com

Intramolecular Cycloalkenylation: Palladium(II)-mediated intramolecular cycloalkenylation offers a short entry into annulated bicyclic systems. scribd.com

Aerobic Dehydrogenation: While not a cyclization method, direct palladium-catalyzed aerobic dehydrogenation of saturated ketones can selectively introduce α,β-unsaturation. researchgate.net This allows for the synthesis of enones which are versatile intermediates for further functionalization of the bicyclo[3.3.0]octane system. researchgate.net

Table 2: Selected Palladium-Catalyzed Syntheses Relevant to the Bicyclo[3.3.0]octane Core

| Reaction Type | Substrate(s) | Catalyst System | Key Features | Citation(s) |

|---|---|---|---|---|

| Cyclopentannulation | Di-arylethynylene, Aryl-dibromide | Palladium catalyst | Forms contorted polycyclic aromatics containing five-membered rings. | rsc.org |

| Homocoupling | Haloenynes | Pd catalyst | Versatile synthesis of pentalene derivatives. | mdpi.com |

| Intramolecular Cycloalkenylation | Unsaturated substrate | Pd(II) catalyst | Provides a concise route to annulated bicyclic systems. | scribd.com |

| Intramolecular Cyclopropanation | Allylic tosylhydrazones | Pd catalyst | Diastereoselective synthesis of bicyclo[3.1.0]hexane systems. | rsc.org |

Regioselective and Stereoselective Introduction of the C-2 Methyl Group

Once the octahydropentalene core is constructed, the introduction of the methyl group at the C-2 position requires high control over regioselectivity and stereoselectivity. masterorganicchemistry.com Regioselectivity refers to the preference for reaction at one position over other possible positions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.commdpi.com

Achieving the desired 2-methyl substitution can be approached in several ways:

Alkylation of an Enolate: A common strategy involves the deprotonation of a bicyclo[3.3.0]octanone precursor to form a specific enolate, followed by quenching with a methylating agent like methyl iodide. The regioselectivity of the deprotonation can be controlled by the choice of base and reaction conditions. The stereoselectivity of the subsequent alkylation is often dictated by the steric environment of the bicyclic system, with the electrophile typically approaching from the less hindered convex face.

Conjugate Addition: For α,β-unsaturated ketone precursors (enones), a methyl group can be introduced via conjugate addition using organocuprate reagents (e.g., Gilman reagents like LiMe₂Cu). This method is highly effective for introducing substituents at the β-position relative to the carbonyl group.

Catalytic Methylation: Recent advances in catalysis have provided new methods for regioselective methylation. For example, nickel-catalyzed methylation of alkynes with reagents like trimethylaluminum (B3029685) (AlMe₃) has been studied mechanistically, showing a plausible "Me-relay" pathway that controls the regiochemical outcome. rsc.org While not directly on the octahydropentalene core, these mechanistic insights can inform the development of new selective methods. Biocatalysis using engineered methyltransferase enzymes also offers exceptional regioselectivity for the N-methylation of heterocycles, a principle that could potentially be extended to C-methylation. nih.gov

Synthesis from Methylated Precursors: An alternative to functionalizing the pre-formed bicyclic core is to start the entire synthetic sequence with a precursor that already contains the required methyl group in the correct position. For example, a methylated cyclooctadiene derivative could be used in an intramolecular cyclization strategy.

Functionalization and Derivatization Strategies for Pentalene, octahydro-2-methyl-

Further functionalization of the "Pentalene, octahydro-2-methyl-" scaffold is essential for creating diverse derivatives for various applications. frontiersin.orgresearchgate.net The saturated hydrocarbon framework is generally unreactive, so strategies often involve the introduction of functional groups that can serve as handles for subsequent transformations.

A key strategy involves the halogenation of the octahydropentalene core. frontiersin.orgresearchgate.net Bromination or iodination can introduce a halogen atom onto the skeleton, which then serves as a versatile site for further derivatization. frontiersin.orgresearchgate.net These halo-derivatives can participate in a wide range of reactions, including:

Nucleophilic Substitution: To introduce hydroxyl, amino, or cyano groups.

Elimination Reactions: To generate unsaturated pentalene derivatives.

Cross-Coupling Reactions: Such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds and attach more complex substituents.

The presence of the C-2 methyl group can influence the reactivity and selectivity of these functionalization reactions through steric and electronic effects, guiding the position of further modifications.

Table 3: General Functionalization and Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Introduced | Comments | Citation(s) |

|---|---|---|---|---|

| Halogenation | Br₂, I₂ | Bromine, Iodine | Introduces a versatile handle for further reactions. | frontiersin.orgresearchgate.net |

| Alkyl Substitution | Alkylating agent (e.g., Grignard) on a halogenated derivative | Alkyl group | Expands the carbon framework. | frontiersin.orgresearchgate.net |

| Oxidation | Oxidizing agent (e.g., CrO₃) on an alcohol derivative | Ketone (Carbonyl) | Allows for further functionalization via enolate chemistry. | researchgate.net |

Selective Halogenation and Subsequent Alkyl Substitution

The introduction of a halogen atom onto the octahydropentalene skeleton provides a versatile handle for further functionalization, most notably through alkyl substitution reactions. While direct selective halogenation of Pentalene, octahydro-2-methyl-, is not extensively documented in the literature, general principles of alkane halogenation can be applied to predict reaction outcomes.

Free-radical halogenation is a common method for the functionalization of saturated hydrocarbons. The reaction proceeds via a radical chain mechanism, and the regioselectivity is often governed by the stability of the resulting carbon-centered radical. In the case of Pentalene, octahydro-2-methyl-, the tertiary carbons at the bridgehead positions and the carbon bearing the methyl group are potential sites for halogenation.

| Halogenating Agent | Predicted Major Product(s) | Reaction Conditions | Notes |

| Bromine (Br₂) | 1-Bromo-3-methylbicyclo[3.3.0]octane | UV light or heat | Bromination is generally more selective for tertiary C-H bonds than chlorination. |

| N-Bromosuccinimide (NBS) | 1-Bromo-3-methylbicyclo[3.3.0]octane | Radical initiator (e.g., AIBN), CCl₄ | NBS is a milder brominating agent, often leading to higher selectivity. |

| Chlorine (Cl₂) | Mixture of chloro-isomers | UV light or heat | Chlorination is less selective and may lead to a mixture of primary, secondary, and tertiary halides. |

Once halogenated, the resulting alkyl halides can undergo nucleophilic substitution reactions to introduce various alkyl groups. The choice of the nucleophile and reaction conditions determines the outcome of the substitution.

| Halogenated Substrate | Alkylating Agent | Reaction Type | Product |

| 1-Bromo-3-methylbicyclo[3.3.0]octane | Lithium dimethylcuprate ((CH₃)₂CuLi) | Gilman coupling | 1,3-Dimethylbicyclo[3.3.0]octane |

| 1-Bromo-3-methylbicyclo[3.3.0]octane | Ethylmagnesium bromide (CH₃CH₂MgBr) with CuI catalyst | Grignard cross-coupling | 1-Ethyl-3-methylbicyclo[3.3.0]octane |

Oxidative Transformations and Hydroxylation Reactions

The introduction of oxygen-containing functional groups, such as hydroxyl groups, into the octahydropentalene framework is a key transformation for the synthesis of more complex derivatives. Direct oxidation of Pentalene, octahydro-2-methyl-, can be challenging due to the unactivated nature of the C-H bonds. However, several methods can be envisaged based on the known reactivity of related alkanes.

Powerful oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to over-oxidation and are generally not suitable for selective hydroxylation. More controlled oxidation can be achieved using specific reagents and catalysts.

| Oxidizing System | Target Functionality | Plausible Product | General Conditions |

| Ozone on silica (B1680970) gel ("dry ozonolysis") | Hydroxylation | 3-Methylbicyclo[3.3.0]octan-1-ol | Low temperature, followed by reductive workup |

| Dioxiranes (e.g., DMDO) | Hydroxylation | Mixture of isomeric alcohols | Acetone as solvent, room temperature |

| Cytochrome P450 model systems | Hydroxylation | Regioselective hydroxylation at specific positions | Biocatalytic or biomimetic systems |

Hydroxylation can also be achieved indirectly by first introducing a double bond via dehydrogenation, followed by hydration or dihydroxylation. For instance, catalytic dehydrogenation using a palladium or platinum catalyst could yield methylpentalene isomers, which can then be subjected to hydroxylation reactions.

Synthesis of Octahydropentalene Derivatives with Specific Stereochemistry

Controlling the stereochemistry during the synthesis of octahydropentalene derivatives is crucial for their application in areas such as asymmetric catalysis and medicinal chemistry. The rigid bicyclic structure of the pentalene core allows for the synthesis of well-defined stereoisomers.

A key strategy for stereocontrolled synthesis involves the use of chiral starting materials or chiral catalysts. For example, the asymmetric hydroboration of a suitably substituted pentalene precursor can lead to the formation of a chiral alcohol with high enantiomeric excess.

A documented approach for the synthesis of stereochemically defined pentalene derivatives involves the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD). The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting DMOD isomer. While the endo,endo cis-DMOD isomer leads to a Claisen cyclization product, the exo,endo cis- and exo,exo cis-stereoisomers yield the desired tricyclo[3.3.0.0]octane derivative, which can be a precursor to functionalized octahydropentalenes.

| Starting Material Stereoisomer | Reaction | Major Product | Significance |

| exo,endo cis-DMOD | Oxidative cyclization (lithiation, I₂ oxidation) | Dimethyl tricyclo[3.3.0.0³⁷]octane-1,5-dicarboxylate | Provides access to stereochemically defined functionalized pentalane precursors. |

| exo,exo cis-DMOD | Oxidative cyclization (lithiation, I₂ oxidation) | Dimethyl tricyclo[3.3.0.0³⁷]octane-1,5-dicarboxylate | Demonstrates substrate-controlled stereoselectivity. |

Preparation of Heterocyclic Derivatives and Bioisosteres

The incorporation of heterocyclic rings and the use of bioisosteric replacements are common strategies in drug discovery to modulate the physicochemical and pharmacological properties of a lead compound. The octahydropentalene scaffold can be used as a template for the synthesis of novel heterocyclic derivatives and bioisosteres.

Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. For example, a methylene (B1212753) group (-CH₂-) in the octahydropentalene ring could be replaced by a heteroatom such as oxygen or nitrogen to create ether or amine analogues.

The synthesis of such heterocyclic derivatives often involves multi-step sequences starting from a functionalized octahydropentalene precursor. For instance, a diol derivative of octahydropentalene could be converted into a cyclic ether, or an amino alcohol could be cyclized to form a nitrogen-containing heterocycle.

| Octahydropentalene Precursor | Reaction Sequence | Heterocyclic Derivative | Bioisosteric Relationship |

| 3-Methylbicyclo[3.3.0]octane-1,5-diol | Intramolecular dehydration (e.g., acid catalysis) | 3-Methyl-2-oxabicyclo[3.3.0]octane | Replacement of a CH₂ group with an oxygen atom. |

| 1-Amino-3-methylbicyclo[3.3.0]octan-5-ol | Intramolecular cyclization | 3-Methyl-2-azabicyclo[3.3.0]octane | Replacement of a CH₂ group with a nitrogen atom. |

The synthesis of more complex heterocyclic systems can be achieved by annulation reactions, where a heterocyclic ring is fused onto the octahydropentalene core. For example, condensation of a diketone derivative of octahydropentalene with hydrazine (B178648) could yield a fused pyridazine (B1198779) derivative.

Mechanistic Investigations of Pentalene, Octahydro 2 Methyl Transformations

Reaction Pathways and Intermediate Characterization

The reaction pathways of Pentalene (B1231599), octahydro-2-methyl- are dominated by the chemistry of its saturated carbon framework. The formation of reactive intermediates, such as carbocations or radicals, is a prerequisite for most of its transformations. These intermediates can be generated through various methods, including hydride abstraction, interaction with strong acids, or under thermal and photochemical conditions.

Hydrogenation is a chemical reaction that typically involves the addition of hydrogen (H₂) across double or triple bonds, leading to saturation. libretexts.org The compound Pentalene, octahydro-2-methyl-, is a fully saturated alkane, meaning its bicyclic structure contains only single bonds and cannot undergo further hydrogenation. nih.govnist.gov

However, the formation of octahydro-2-methylpentalene itself involves the hydrogenation of an unsaturated precursor, such as a derivative of pentalene or dihydropentalene. The mechanism for this type of reaction is well-established, most commonly proceeding via the Horiuti-Polanyi mechanism on the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, or Nickel). aocs.orgwikipedia.org

The key steps of this catalytic cycle are:

Adsorption and Activation : Both molecular hydrogen and the unsaturated alkene adsorb onto the surface of the metal catalyst. The H-H bond of hydrogen dissociates into individual hydrogen atoms bound to the metal surface. wikipedia.org

Stepwise Hydrogen Addition : A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst. aocs.orgwikipedia.org

Final Hydrogen Addition : A second hydrogen atom is transferred to the other carbon of the original double bond, resulting in the formation of the saturated alkane. wikipedia.org This product then desorbs from the catalyst surface. libretexts.org

Because the hydrogen atoms are delivered from the flat catalyst surface, this mechanism typically results in syn-addition, where both hydrogens add to the same face of the double bond. libretexts.org

Table 1: Key Steps in the Heterogeneous Hydrogenation of an Alkene to an Alkane

| Step | Description | Intermediate Species |

| 1 | Adsorption of reactants | Alkene and H₂ on catalyst surface |

| 2 | Dissociation of Hydrogen | Hydrogen atoms bound to catalyst (M-H) |

| 3 | First H-atom transfer | Half-hydrogenated alkyl intermediate |

| 4 | Second H-atom transfer | Saturated alkane product |

| 5 | Desorption of product | Alkane released from catalyst surface |

The oxidation of saturated hydrocarbons like octahydro-2-methylpentalene involves the conversion of strong C-H bonds into more oxidized functional groups, such as alcohols, ketones, or carboxylic acids. These reactions are often challenging due to the inertness of alkane C-H bonds and can proceed through various mechanisms, including radical chain reactions or direct oxidation by powerful oxidizing agents. msuniv.ac.inck12.org

Common oxidation mechanisms applicable to this compound include:

Free-Radical Halogenation and Subsequent Substitution : This pathway begins with the homolytic cleavage of a C-H bond by a radical initiator, followed by halogenation. The resulting alkyl halide can then be converted to an alcohol via nucleophilic substitution.

Oxidation by Metal Oxo Reagents : High-valent metal oxides and permanganates can oxidize alkanes. For example, potassium permanganate (B83412) (KMnO₄) can oxidize a tertiary C-H bond to a tertiary alcohol.

Swern and Related Oxidations : If an alcohol is formed on the pentalene skeleton, it can be further oxidized. A secondary alcohol can be converted to a ketone using methods like the Swern oxidation, which proceeds via an alkoxy-sulfonium ylide intermediate. youtube.com

Oxidation will preferentially occur at the tertiary C-H positions within the octahydro-2-methylpentalene structure, as these bonds are generally weaker and the resulting radical or carbocation intermediates are more stable.

Table 2: Plausible Oxidation Products of Octahydro-2-methylpentalene

| Reactant | Oxidizing Agent | Major Product(s) |

| Octahydro-2-methylpentalene | KMnO₄, heat | Octahydro-2-methylpentalen-2-ol |

| Octahydro-2-methylpentalen-x-ol (secondary) | DMSO, (COCl)₂ (Swern) | Octahydro-2-methylpentalen-x-one |

Electrophilic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. dalalinstitute.comyoutube.com The π-electron system of the aromatic ring acts as a nucleophile to attack the incoming electrophile. dalalinstitute.com

Pentalene, octahydro-2-methyl- is a saturated alkane and lacks the π-electron system necessary for electrophilic aromatic substitution. nih.govnist.gov Therefore, it does not undergo this type of reaction under standard conditions. Reactions with electrophiles would instead follow pathways involving carbocation intermediates, as discussed in the following sections, rather than the addition-elimination mechanism typical of aromatic systems.

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org These shifts are driven by the formation of a more stable carbocation (e.g., a secondary cation rearranging to a more stable tertiary cation). libretexts.orgchemtube3d.com

For octahydro-2-methylpentalene, a carbocation can be generated, for instance, by protonation of an alcohol precursor followed by the loss of water, or by hydride abstraction from the alkane by a superacid. Once formed, this carbocation can undergo a series of Wagner-Meerwein rearrangements.

Consider a carbocation initially formed at a secondary position on the bicyclo[3.3.0]octane skeleton. Possible rearrangements include:

1,2-Hydride Shift : An adjacent hydrogen atom migrates with its bonding pair of electrons to the carbocation center, moving the positive charge.

1,2-Alkyl (Methyl) Shift : The methyl group can migrate to an adjacent carbocation center. This is particularly likely if the shift leads from a secondary to a tertiary carbocation.

These rearrangements are common in terpene chemistry and can lead to complex skeletal transformations, resulting in a variety of isomeric products. wikipedia.orgresearchgate.net The process continues until a relatively stable carbocation is formed, which is then trapped by a nucleophile or loses a proton to form an alkene. libretexts.org

Table 3: Examples of Wagner-Meerwein Shifts in a 3-methylbicyclo[3.3.0]octyl Cation

| Initial Carbocation | Migrating Group | Resulting Carbocation | Driving Force |

| Secondary Cation | Hydride (H⁻) | Tertiary Cation | Increased stability (2° → 3°) |

| Secondary Cation | Methyl (CH₃⁻) | Tertiary Cation | Increased stability (2° → 3°) |

| Tertiary Cation | Hydride (H⁻) | Secondary Cation | Thermodynamically less favorable, but may occur to relieve ring strain |

In addition to Wagner-Meerwein shifts, carbocations and radical intermediates derived from octahydro-2-methylpentalene can undergo other transformations, including intramolecular hydrogen shifts and β-scission.

Intramolecular Hydrogen Shifts involve the transfer of a hydrogen atom from one part of a molecule to a radical or cationic center in another part of the same molecule. These shifts, such as 1,5-hydrogen shifts, often proceed through a quasi-cyclic transition state (e.g., a six-membered ring), which is energetically favorable. This can lead to the relocation of the reactive center within the molecule. nih.gov

β-Scission is a characteristic reaction of carbocations and radicals where a carbon-carbon bond beta (β) to the charged or radical center breaks. researchgate.nethelsinki.fi This cleavage results in the formation of a new, smaller radical or cation and an alkene. This process is a fundamental step in the cracking of hydrocarbons. researchgate.net For a radical intermediate on the octahydro-2-methylpentalene framework, β-scission would lead to the opening of one of the five-membered rings, transforming the bicyclic structure into a monocyclic derivative with an unsaturated side chain. The stability of the resulting alkene and radical products is a key factor driving this reaction. mdpi.com

Haptotropic shifts are dynamic processes in organometallic chemistry where an organometallic fragment (MLn) migrates from one coordination site to another on a polyene ligand. roaldhoffmann.com This phenomenon is critically dependent on the presence of a π-electron system in the ligand to which the metal can coordinate. academie-sciences.frmdpi.com

Theoretical and experimental studies have extensively investigated haptotropic rearrangements in complexes of pentalene, which is an anti-aromatic 8π electron system that readily forms stable complexes with transition metals. roaldhoffmann.comacademie-sciences.fr The migration of fragments like Fe(CO)₃ or Cr(CO)₃ between the two five-membered rings of the pentalene ligand has been shown to proceed via complex, low-energy pathways. academie-sciences.fracademie-sciences.fr

However, Pentalene, octahydro-2-methyl- is a saturated alkane and completely lacks the π-system required for the coordination of an organometallic fragment and subsequent haptotropic shifts. nih.gov Therefore, this class of reaction is not applicable to the octahydro-pentalene scaffold itself but is a defining characteristic of its unsaturated, aromatic, and anti-aromatic pentalene relatives.

Stereochemical Control and Selectivity in Reactions

The rigid, concave shape of the bicyclo[3.3.0]octane skeleton, particularly in the cis-fused isomer, creates distinct steric environments on the convex and concave faces of the molecule. This inherent structural bias is a powerful tool for directing the approach of reagents, leading to high levels of stereocontrol in various reactions.

The stereochemistry of the ring junction in octahydro-2-methyl-pentalene is a critical determinant of its reactivity. The cis-fused isomer, being more common and generally more stable, has a V-shape that exposes a convex outer face and a shielded concave inner face. This steric differentiation is key to controlling the direction of incoming reagents.

For instance, electrophilic attacks and nucleophilic additions will preferentially occur from the less sterically hindered convex face. This principle is a cornerstone in the stereoselective synthesis of substituted bicyclo[3.3.0]octane derivatives. The methyl group at the 2-position further influences the local steric environment, potentially directing reactions to specific sites on the ring system.

In contrast, the trans-fused isomer possesses a more linear and rigid structure. This arrangement can lead to different reactivity patterns compared to the cis isomer, although it is generally less common in synthetic applications due to its higher ring strain. The accessibility of reactive sites is altered, which can, in turn, change the stereochemical outcome of a reaction.

A notable example of stereocontrol is seen in the ring expansion of isopropylidenecyclobutane precursors to form the bicyclo[3.3.0]octane skeleton. These reactions have been observed to proceed with high stereoselectivity, indicating that the formation of the fused ring system itself is a highly controlled process. unit.no

The inherent chirality and well-defined stereochemistry of the octahydro-2-methyl-pentalene core make it an attractive substrate for the development of diastereoselective and enantioselective reactions. By leveraging the steric bias of the bicyclic system, it is possible to introduce new stereocenters with a high degree of control.

Diastereoselective Reactions:

The development of diastereoselective reactions often relies on the existing stereocenters of the octahydro-2-methyl-pentalene framework to direct the formation of new ones. For example, the reduction of a ketone at the 3-position of a cis-fused octahydropentalene would be expected to proceed via hydride attack from the convex face, leading to the preferential formation of one diastereomeric alcohol.

Research on related bicyclo[3.3.0]octane systems has demonstrated the feasibility of achieving high diastereoselectivity. For instance, in the synthesis of functionalized pentalene derivatives from bicyclo[3.3.0]octane-3,7-dione, the stereochemical outcome of subsequent transformations is dictated by the initial stereochemistry of the bicyclic core. researchgate.net The table below summarizes a representative diastereoselective reaction on a related bicyclo[3.3.0]octane system.

| Reaction | Substrate | Reagents and Conditions | Major Product | Diastereomeric Ratio | Reference |

| Ring Expansion | 6-(1-methylethylidene)bicyclo[3.2.0]heptane | HBr/HOAc | 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane | High stereoselectivity | unit.no |

Enantioselective Reactions:

The synthesis of enantiomerically pure octahydro-2-methyl-pentalene derivatives is a significant challenge that is often addressed through the use of chiral catalysts or auxiliaries. These external chiral sources interact with the substrate to create diastereomeric transition states, one of which is energetically favored, leading to the formation of one enantiomer over the other.

While specific examples of enantioselective reactions starting directly from octahydro-2-methyl-pentalene are not extensively documented in readily available literature, the principles of asymmetric catalysis are broadly applicable. For instance, an enantioselective hydrogenation of an unsaturated precursor to octahydro-2-methyl-pentalene using a chiral metal catalyst could, in principle, establish the stereochemistry at the ring junction and the methyl-bearing carbon with high enantiomeric excess.

The synthesis of functionalized pentalene derivatives has been approached using enzymatic reactions, which are well-known for their high enantioselectivity. For example, lipases have been used in the kinetic resolution of bicyclo[3.3.0]octenol derivatives, which are structurally similar to hydroxylated octahydropentalenes. researchgate.net This approach allows for the separation of enantiomers from a racemic mixture.

The following table illustrates a typical enantioselective transformation on a related bicyclic system, highlighting the potential for achieving high levels of enantiocontrol.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | 3-bromo-1-phenoxy-2-propanol | Lipase B from Candida antarctica | Various | High | researchgate.net |

Conformational Analysis and Molecular Dynamics of Pentalene, Octahydro 2 Methyl

Pseudorotational Dynamics of Fused Five-Membered Rings

The conformational dynamics of fused five-membered ring systems, such as the octahydropentalene core, are best understood through the concept of pseudorotation. This phenomenon, well-documented for cyclopentane (B165970), describes the continuous interconversion between various non-planar conformations, primarily the 'envelope' and 'twist' forms. algoreducation.com In cyclopentane, this process is so rapid that isolating a single conformer is challenging even at low temperatures. biomedres.usbiomedres.us

When two such rings are fused together, as in octahydropentalenes, the dynamic behavior is altered. The cis-isomer of octahydropentalene is notably more stable than the trans-isomer by approximately 8 kcal/mol. biomedres.usbiomedres.us This stability is attributed to the fact that the cis-fused skeleton resembles a stable conformer of an eight-membered ring. biomedres.usbiomedres.us While the parent cyclopentane molecule has a wide range of accessible conformations, often depicted on a "pseudorotational wheel," the fusion in octahydropentalene introduces significant constraints. biomedres.usirispublishers.com This fusion renders the bridgehead carbons rigid, while the peripheral carbons retain a degree of flexibility. biomedres.usbiomedres.us Consequently, not all pseudorotational coordinates are fully accessible, leading to a more restricted conformational landscape where some potential conformers are of such high energy that they are not readily accessible. biomedres.usirispublishers.com This partial mobility is a key characteristic of the cis-octahydropentalene framework. biomedres.usbiomedres.us

Steric and Electronic Effects of the C-2 Methyl Group on Conformational Preferences

The introduction of a methyl group at the C-2 position of the octahydropentalene skeleton significantly influences the molecule's conformational preferences through both steric and electronic effects.

Steric Effects: Steric effects arise from the spatial arrangement of atoms, where repulsive forces occur when atoms are brought too close together. wikipedia.org The methyl group is sterically more demanding than a hydrogen atom. To minimize steric strain, the octahydropentalene ring system will preferentially adopt conformations where the C-2 methyl group occupies a pseudo-equatorial position. This orientation places the bulky methyl group away from other atoms in the ring system, which is energetically more favorable than a pseudo-axial position where it would experience greater steric hindrance. wikipedia.orgresearchgate.net The energetic cost of forcing a methyl group into an axial position in a cyclohexane (B81311) ring, known as the A-value, is a well-established measure of this steric preference. wikipedia.org A similar principle applies to the more complex bicyclo[3.3.0]octane system, where the pseudo-equatorial preference of the methyl group is expected to be a dominant factor in determining the most stable conformers. researchgate.net

Electronic Effects: The methyl group also exerts a weak electronic effect. It is considered an electron-donating group through induction. nih.gov While generally less impactful than steric effects in determining the conformation of non-polar hydrocarbon skeletons, these electronic contributions can subtly influence the charge distribution and stability of the molecule. nih.gov However, in the case of octahydro-2-methyl-pentalene, the conformational landscape is overwhelmingly dictated by the need to alleviate the steric strain associated with the methyl substituent.

Theoretical Models for Conformational Landscapes of Octahydropentalenes

Computational chemistry provides powerful tools for mapping the complex conformational energy surfaces of molecules like octahydropentalenes. Theoretical models allow for the identification of stable conformers, the transition states that connect them, and the energy barriers for interconversion.

Various computational methods have been employed to study these systems. Density Functional Theory (DFT) has proven particularly useful. Specifically, functionals like ωB97X-D, which account for van der Waals interactions, have been shown to yield reliable results for the geometries and relative energies of octahydropentalene conformers. biomedres.usbiomedres.usirispublishers.comresearchgate.net These calculations are often performed with basis sets such as 6-311+G(d). biomedres.usirispublishers.comresearchgate.net Correlational methods like Møller-Plesset perturbation theory (MP2) are also used and provide comparable results. biomedres.usirispublishers.com These theoretical approaches are essential for constructing a "conformational landscape," a map that illustrates the relative energies of all possible conformations and the pathways for moving between them. nih.gov

Spherical Conformational Landscape Approach

A more advanced theoretical model for visualizing these complex dynamics is the spherical conformational landscape. biomedres.usbiomedres.usresearchgate.net This approach was initially developed for cyclopentane to fully explain its fluxional nature by classifying its numerous conformers into distinct "bent" and "twist" forms arranged along specific ring coordinates. irispublishers.comresearchgate.net

This concept has been extended to the more complex cis-octahydropentalene system. biomedres.usbiomedres.us For this fused-ring molecule, a conformational landscape has been proposed that is based on 13 distinct "double bent" conformers. researchgate.net This model provides a framework for understanding how the interconnected ring coordinates within the landscape dictate conformational preferences. irispublishers.com It successfully explains how the flexible cis-octahydropentalene backbone can be predisposed to populate specific conformers, a feature that is critical for the bioactivity of natural products containing this structural motif. irispublishers.com

| Conformer | Symmetry Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| C2v (Twist-Chair) | C2v | 0.00 |

| Cs (Envelope) | Cs | 0.58 |

| C2 (Twist) | C2 | 1.45 |

| Cs (Boat) | Cs | 3.50 |

| C1 (Intermediate) | C1 | - |

Experimental Elucidation of Conformational States in Solution and Solid State

Theoretical models are complemented and validated by experimental techniques that probe the conformational states of molecules in different phases.

Solid State Analysis: The definitive method for determining molecular structure in the solid state is single-crystal X-ray diffraction. nih.govresearchgate.net This technique provides precise atomic coordinates, allowing for the unambiguous identification of the preferred conformation adopted by the molecule in the crystal lattice. nih.gov For molecules that can be crystallized, X-ray analysis offers a static snapshot of the lowest energy conformer or the specific conformer stabilized by crystal packing forces. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) can also be used, particularly for probing conformational distributions in frozen solutions or non-crystalline solids, providing insight into structural heterogeneity. nih.gov

Solution State Analysis: In solution, molecules are typically in a dynamic equilibrium, rapidly interconverting between several low-energy conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying these dynamics. Techniques such as the Nuclear Overhauser Effect (NOE) provide information about through-space distances between protons, which helps to define the molecule's three-dimensional shape. nih.gov For more detailed analysis, Lanthanide Induced Shift (LIS) experiments can be employed. By introducing a paramagnetic lanthanide shift reagent that coordinates to the molecule, the NMR signals are dispersed, allowing for a more detailed analysis of the conformational equilibrium. rsc.org

Circular Dichroism (CD) spectroscopy is another valuable technique, especially for chiral molecules. CD spectra are highly sensitive to the molecule's conformation. By measuring CD spectra in different solvents, it is possible to observe solvent-dependent structural transitions, revealing how the conformational equilibrium shifts in response to the molecular environment. nih.gov

| Method | Phase | Type of Information Obtained |

|---|---|---|

| X-ray Crystallography | Solid | Precise 3D structure of a single conformer in a crystal. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Solution | Time-averaged structure, conformational equilibria, and interatomic distances. nih.govrsc.org |

| Solid-State NMR | Solid (Crystalline or Amorphous) | Site-specific conformational distributions in non-crystalline states. nih.gov |

| Circular Dichroism (CD) | Solution | Information on chirality and secondary structure, sensitive to conformational changes. nih.gov |

| Computational Modeling (DFT, MP2) | Theoretical | Relative energies of conformers, transition state structures, and energy barriers. irispublishers.comresearchgate.net |

Advanced Spectroscopic and Structural Characterization of Pentalene, Octahydro 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of Pentalene (B1231599), octahydro-2-methyl-. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete proton (¹H) and carbon-¹³C framework of the molecule.

For the parent compound, octahydropentalene, the ¹H NMR spectra of cis and trans isomers show distinct characteristics. Cis-isomers typically display coupling constants (J) of 8–10 Hz between axial hydrogens, whereas trans-isomers exhibit smaller coupling constants (J < 4 Hz) due to the differences in dihedral angles. The introduction of a methyl group at the C-2 position in Pentalene, octahydro-2-methyl- further complicates the spectra, necessitating advanced techniques for unambiguous signal assignment. While specific ¹H NMR data for Pentalene, octahydro-2-methyl- is not extensively published, ¹³C NMR spectral data is available and provides key insights into the carbon skeleton. nih.gov

Table 1: Available ¹³C NMR Spectral Data

| Nucleus | Data Source | Copyright |

|---|

Note: Specific chemical shift values from the primary literature are not publicly available. The table indicates the existence of spectral data.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure of complex molecules like Pentalene, octahydro-2-methyl- by revealing correlations between different nuclei. harvard.edudiva-portal.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of Pentalene, octahydro-2-methyl- would reveal the connectivity within the two five-membered rings and establish the position of the methyl group by showing correlations between the methyl protons and the proton at the C-2 position.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. arxiv.org It allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding proton(s) in the ¹H NMR spectrum. For Pentalene, octahydro-2-methyl-, this would definitively link the methyl carbon to the methyl protons and each methylene (B1212753) and methine carbon to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together the entire carbon skeleton. For example, an HMBC spectrum would show correlations from the methyl protons to the C-1, C-2, and C-3 carbons, confirming the placement of the methyl group and helping to establish the connectivity across the bicyclic ring system.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as gaining structural information from its fragmentation patterns. ontosight.ai For Pentalene, octahydro-2-methyl- (C₉H₁₆), the molecular weight is 124.22 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of Pentalene, octahydro-2-methyl- results in the formation of a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 124. nist.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint that can be used for identification and structural analysis. The fragmentation of the parent octahydropentalene isomers can differ slightly due to variations in bond strain. The NIST Mass Spectrometry Data Center provides reference spectra for Pentalene, octahydro-2-methyl-, which are essential for its identification in complex mixtures, such as jet fuels, through techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govdtic.milrsc.org

Table 2: Molecular and Mass Spectrometry Data

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆ | nist.gov |

| Molecular Weight | 124.22 g/mol | nih.gov |

| IUPAC Standard InChIKey | OWJYQLKKWIHHLI-UHFFFAOYSA-N | nist.gov |

| Mass Spectrum | Available (Electron Ionization) | nist.govnist.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a unique "fingerprint" for the compound and can provide valuable information about its functional groups and conformational isomers. rsc.org

For saturated hydrocarbons like Pentalene, octahydro-2-methyl-, the IR spectrum is dominated by C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region) and C-H bending, scissoring, and rocking vibrations at lower frequencies. researchgate.net The presence of the bicyclic ring system introduces specific skeletal vibrations that are characteristic of the pentalene framework. Subtle differences in the vibrational frequencies and intensities can be used to distinguish between different stereoisomers. For instance, in the parent octahydropentalene, cis-isomers show higher C-H out-of-plane bending frequencies (around 750 cm⁻¹) compared to the trans-isomers (around 720 cm⁻¹). A vapor phase IR spectrum for Pentalene, octahydro-2-methyl- is available, which would be crucial for its identification and conformational analysis. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. researchgate.net It would be especially useful for analyzing the C-C skeletal vibrations of the pentalene rings.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. This technique requires the compound to be in a crystalline form. While no specific crystallographic data for Pentalene, octahydro-2-methyl- has been published, studies on closely related pentalene derivatives demonstrate the power of this method.

For example, single-crystal X-ray diffraction was used to confirm the endo-endo configuration of 2,5-Pentalenediol, octahydro-. This analysis provided precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of its relative stereochemistry. Should a crystalline derivative of Pentalene, octahydro-2-methyl- be prepared, X-ray crystallography could similarly be used to unequivocally establish the cis or trans fusion of the rings and the stereochemical orientation of the methyl group.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Pentalene, octahydro-2-methyl- can exist as enantiomers depending on the stereochemistry at its chiral centers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. electronicsandbooks.com It is a powerful tool for analyzing the chirality of a sample and determining its enantiomeric purity.

While specific CD spectra for Pentalene, octahydro-2-methyl- are not available in the literature, studies on other chiral molecules, such as (+)-(S,S)-bis(2-methylbutyl)chalcogenides, show that theoretical calculations of CD spectra for different stable conformers can be compared with experimental spectra to assign the absolute configuration. mdpi.com Therefore, if a chiral sample of Pentalene, octahydro-2-methyl- were isolated, CD spectroscopy would be a highly applicable and valuable technique for its stereochemical characterization. scispace.com

Computational and Theoretical Chemistry Studies of Pentalene, Octahydro 2 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including complex systems like octahydropentalenes.

DFT calculations are instrumental in determining key thermochemical parameters that govern the stability and reactivity of molecules. For instance, the relative stability of cis- and trans-octahydropentalene has been a subject of computational study. DFT calculations have shown that the cis isomer is more stable than the trans isomer by approximately 8 kcal/mol. biomedres.usbiomedres.us This energy difference is significant and influences the equilibrium distribution of these isomers.

Furthermore, DFT methods, such as B3LYP, are employed to calculate heats of formation for various alkanes and cycloalkanes. scielo.org.mx These calculations, when benchmarked against experimental data, provide valuable insights into the energetic properties of these compounds. For example, the standard liquid enthalpy of combustion (ΔcH°liquid) and enthalpy of formation at standard conditions (ΔfH°gas) for related bicyclo[3.3.0]octane systems have been both experimentally determined and computationally modeled. chemeo.comnist.gov

The following table provides a summary of key thermochemical data for related bicyclo[3.3.0]octane systems, which serve as a reference for understanding the properties of Pentalene (B1231599), octahydro-2-methyl-.

| Parameter | Description |

| ΔcH°liquid | Standard liquid enthalpy of combustion. nist.gov |

| ΔfH°gas | Enthalpy of formation at standard conditions. chemeo.com |

| ΔfH°liquid | Liquid phase enthalpy of formation at standard conditions. chemeo.com |

| ΔvapH° | Enthalpy of vaporization at standard conditions. chemeo.com |

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. britannica.com DFT calculations are pivotal in locating and characterizing these fleeting structures. arxiv.orgfossee.in For reactions involving octahydropentalene derivatives, transition state computations can reveal the intricate details of bond-forming and bond-breaking processes. fossee.in

For example, in a nucleophilic substitution reaction, the transition state involves the partial formation of a new bond and the partial breaking of an existing one. masterorganicchemistry.com By modeling the transition state, chemists can calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. masterorganicchemistry.com The development of new computational methods, such as React-OT, an optimal transport approach, is making the generation of accurate transition state structures faster and more efficient. arxiv.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For conformational studies of cyclic molecules like octahydropentalenes, it has been noted that some local density functional methods can overestimate energy barriers. biomedres.us However, functionals that incorporate corrections for van der Waals interactions, such as ωB97X-D, have been shown to provide results comparable to higher-level correlated methods like MP2. biomedres.usirispublishers.com

The selection of the basis set is also crucial. While larger basis sets like 6-311+G(d,p) are often used, studies have shown that for some systems, they may not offer a significant improvement in accuracy over smaller sets. biomedres.us For instance, in the study of cis-octahydropentalene, the cc-pVTZ basis set was found to be slightly better in some cases. biomedres.us Therefore, a careful assessment of different methods and basis sets is necessary to ensure the reliability of computational predictions for octahydropentalene systems.

Molecular Mechanics and Ab Initio Quantum Mechanical Methods for Conformational Analysis

The conformational landscape of octahydropentalene is complex due to the flexibility of the five-membered rings. Molecular mechanics and ab initio methods are essential tools for exploring this landscape.

The fused ring system of octahydropentalene can exist in various conformations. Energy minimization techniques are used to find the stable geometries (local minima) on the potential energy surface. For cis-octahydropentalene, a conformational wheel model has been proposed to describe the various conformers. irispublishers.com

Computational studies have identified several low-energy conformers for cis-octahydropentalene, with defined relative energies and symmetry point groups. irispublishers.comirispublishers.com The generation of a conformational ensemble, which is a collection of all accessible conformations and their relative populations, is crucial for understanding the dynamic behavior of the molecule.

The following table summarizes the relative energies and symmetry point groups for some of the double envelope conformers of cis-octahydropentalene. irispublishers.comirispublishers.com

| Conformer | Relative Energy (kcal/mol) | Symmetry Point Group |

| C2 | 0.00 | C2 |

| C1 | 0.53 | C1 |

| Cs | 1.34 | Cs |

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies is a valuable application of computational chemistry. For cyclopentane (B165970) derivatives, NMR spectroscopy has been a key technique for conformational analysis. biomedres.us DFT calculations can provide theoretical NMR spectra that can aid in the interpretation of experimental results.

Similarly, calculated IR frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes of different conformers. While specific computational predictions for the NMR and IR spectra of "Pentalene, octahydro-2-methyl-" are not widely published, the methodologies are well-established and can be applied to this molecule.

Molecular Dynamics Simulations to Probe Dynamic Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules. For Pentalene, octahydro-2-methyl-, these simulations offer critical insights into its structural flexibility and the nature of its interactions with neighboring molecules.

MD simulations can be employed to study the pyrolysis of bicyclic alkanes, which are components of some aviation fuels. researchgate.net These studies, often utilizing reactive force fields like ReaxFF, can determine kinetic parameters such as activation energies for decomposition. researchgate.net The primary decomposition pathways for such bicyclic compounds often involve either the cleavage of a central bond to form two cyclic radicals or a ring-opening reaction that produces smaller alkene molecules. researchgate.net The prevalence of each pathway is highly dependent on temperature. researchgate.net

The conformational landscape of saturated bicyclic systems like octahydro-2-methylpentalene is a key area of investigation. The cis-fused isomer of octahydropentalene is known to be significantly more stable (by about 8 kcal/mol) than its trans counterpart. biomedres.us While the trans isomer is rigid, the cis isomer exhibits fluxionality in its two five-membered rings, a property inherited from the pseudorotation of cyclopentane. biomedres.us This partial mobility can be crucial in the function of natural products containing this structural motif. biomedres.us MD simulations can map the energy landscape of these conformational changes, identifying the most stable conformers and the energy barriers between them. The methyl group at the 2-position is expected to influence these conformational preferences.

| Simulated Parameter | Illustrative Value/Result | Significance |

|---|---|---|

| Conformational Energy Barrier | e.g., 2-5 kcal/mol | Indicates the flexibility of the bicyclic ring system. |

| Enthalpy of Vaporization (ΔHvap) | e.g., ~40-50 kJ/mol | Measures the strength of intermolecular forces. |

| Liquid Density | e.g., ~0.8-0.9 g/cm³ | Relates molecular packing to bulk physical properties. |

| Self-Diffusion Coefficient | e.g., ~10-9 m²/s | Characterizes molecular mobility in the liquid phase. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that correlate the structural or physicochemical properties of a set of compounds with their reactivity. wikipedia.org These models are powerful tools for predicting the behavior of new or untested chemicals. wikipedia.org For a relatively stable compound like Pentalene, octahydro-2-methyl-, "reactivity" could refer to its rate of thermal decomposition, susceptibility to oxidation, or other chemical transformations.

The development of a QSRR model begins with the calculation of a wide array of molecular descriptors. researchgate.net These numerical values encode different aspects of the molecule's structure. For octahydro-2-methylpentalene, these would include:

Topological descriptors: Based on the 2D graph of the molecule, such as connectivity indices and Wiener index, which relate to molecular size and branching. wikipedia.orgresearchgate.net

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume, which are important for understanding intermolecular interactions. researchgate.net

Quantum-chemical descriptors: Calculated from its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. researchgate.net These are often critical for modeling reaction mechanisms. acs.org

Once a pool of descriptors is generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a model that links a subset of these descriptors to the observed reactivity. researchgate.netmdpi.com For example, a QSRR study on the dehydrohalogenation of various polychlorinated and polybrominated alkanes successfully used linear free-energy relationships to predict reaction rates. tandfonline.com Another study on acyclic alkanes showed that their standard formation enthalpies could be accurately predicted using a combination of topological indices that account for molecular size and atomic groups. researchgate.net

The table below provides examples of molecular descriptors that would be calculated for Pentalene, octahydro-2-methyl- in a QSRR study and their potential relevance.

| Descriptor Class | Specific Descriptor Example | Potential Reactivity Correlation |

|---|---|---|

| Topological | Wiener Index | Correlation with boiling point or heat of formation. wikipedia.org |

| Geometrical | Solvent Accessible Surface Area | Predicting rates of reaction with external reagents. |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Estimating kinetic stability and susceptibility to oxidation. researchgate.net |

| Constitutional | Molecular Weight | General correlation with physical properties and reaction kinetics. mdpi.com |

Applications and Research Directions in Organic Synthesis and Materials Science

Pentalene (B1231599), octahydro-2-methyl- as a Crucial Building Block in Complex Molecule Synthesis

The distinct stereochemistry and reactivity imparted by the fused five-membered ring system make pentalene, octahydro-2-methyl- a valuable precursor in synthetic organic chemistry. Its structure serves as a foundational element for constructing intricate molecular targets.

The octahydropentalene core is a recurring structural motif in a variety of polycyclic natural products, particularly in the triquinane class of sesquiterpenes. clockss.org Consequently, derivatives like pentalene, octahydro-2-methyl- are logical and strategic starting points for the synthesis of these complex molecules and their analogs. The synthesis of natural products with polycyclic systems is a challenging field where building blocks that provide pre-organized spatial arrangements are highly sought after. acs.orgnih.gov The pentalene framework is a key constituent in the family of sesquiterpene natural products, making its derivatives valuable in synthetic efforts. clockss.org For instance, the synthesis of complex spirooxindole polycycles has utilized pentalene, octahydro- to produce enantiomerically enriched forms with potential biological activity.

| Research Area | Key Finding | Significance | Source |

|---|---|---|---|

| Natural Product Synthesis | The octahydropentalene skeleton is a core component of many sesquiterpene natural products, such as those in the angular triquinane family. | Derivatives like octahydro-2-methyl-pentalene are strategic starting materials for synthesizing these complex and biologically relevant molecules and their analogs. | clockss.org |

| Heterocyclic Analogs | Aza-analogs of the pentalene scaffold, such as diazacyclopenta[c]pentalene, have been synthesized as heterocyclic versions of angular triquinanes. | Demonstrates the versatility of the core pentalene structure in accessing diverse, nature-inspired molecular frameworks. | clockss.org |

Diversity-Oriented Synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk Non-aromatic, complex polycyclic compounds are ideal scaffolds for DOS because their three-dimensional structures allow for the precise spatial arrangement of functional groups, which is crucial for interacting with biological targets. clockss.org

The rigid framework of pentalene, octahydro-2-methyl- provides a geometrically well-defined skeleton, making it an excellent candidate for a DOS scaffold. clockss.org By attaching different substituents to this central core, a wide range of molecular shapes and functionalities can be explored. This approach has been demonstrated with heterocyclic analogs; for example, a functionalized diazacyclopenta[c]pentalene scaffold, an analog of the angular triquinane skeleton, was developed specifically for DOS applications. clockss.org This highlights the utility of the pentalene framework in generating molecular diversity to explore pharmaceutically relevant chemical space. clockss.org

The octahydropentalene framework is not only a structural component of natural products but is also being actively explored as a core for new therapeutic agents. Research has shown that certain octahydropentalene compounds act as chemokine receptor antagonists, indicating their potential in treating inflammatory diseases. google.com The unique bicyclic structure is a key building block for creating new biologically active molecules that could lead to the development of novel pharmaceuticals.

Furthermore, the versatility of the pentalene scaffold extends to the synthesis of complex heterocyclic systems. An efficient, three-step synthesis for a functionalized diazacyclopenta[c]pentalene has been developed. clockss.org This process involves the cycloaddition of an azomethine ylide to form a pyrrolidine (B122466) ring, which is a saturated analog of pyrroline. clockss.orgrsc.org This demonstrates how the pentalene framework can be used to construct more complex, nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. clockss.org

Development of Advanced Materials Based on the Octahydropentalene Framework

The structural characteristics of the octahydropentalene unit are being leveraged to create novel materials with unique properties. Its incorporation into larger structures can influence mechanical strength, thermal stability, and porosity. smolecule.com

The unique, non-planar structure of octahydropentalene can be used to design advanced polymers and composites. smolecule.com When incorporated into a polymer backbone, this rigid bicyclic unit can disrupt chain packing, influencing the material's mechanical and thermal properties. Research has shown that polymers derived from pentalene, octahydro- have the potential to lead to advancements in specialty materials.

A specific example is the use of octahydropentalene derivatives as linkers in coordination polymers or as monomers in polycondensation reactions. researchgate.net For instance, (octahydropentalene-2,5-diyl)dicarbamate (OAC) has been used as a bio-based diol to create highly transparent and flexible polyimide composites with fillers like TiO2 and ZrO2. researchgate.net Similarly, octahydropentalene-2,5-disulfonic acid has been synthesized as a novel linker molecule for creating coordination polymers. researchgate.netthieme-connect.com The integration of these rigid, saturated rings into polymer chains is a strategy for developing materials with high thermal stability and chemical resistance. nih.gov

| Material Type | Octahydropentalene Derivative Used | Application/Property | Source |

|---|---|---|---|

| Polyimide Composites | (octahydropentalene-2,5-diyl)dicarbamate (OAC) | Used as a bio-based diol to create highly transparent and flexible composites with inorganic fillers. | researchgate.net |

| Coordination Polymers | Octahydropentalene-2,5-disulfonic acid | Serves as a novel linker molecule to connect metal ions, forming extended polymer networks. | researchgate.netthieme-connect.com |

| Porous Organic Polymers | General octahydropentalene monomers | The rigid framework can be a building block for porous polymers with high thermal and chemical resistance. | nih.gov |

Pentalene, octahydro-2-methyl- and its parent compound are considered important building blocks for the production of specialty chemicals. guidechem.com Their unique structure can be functionalized to create molecules for specific, high-value applications. ontosight.ai

One of the most promising areas is the integration of the octahydropentalene framework into functional porous materials like Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal nodes linked by organic molecules. jos.ac.cn The properties of a MOF, such as pore size and surface chemistry, are directly determined by the organic linker. Functionalized octahydropentalene derivatives can serve as these organic linkers, creating robust, three-dimensional porous networks. researchgate.net These MOF composites have a wide range of potential applications, including gas storage, chemical separations, and catalysis, due to their high surface area and tunable structures. nih.govmagtech.com.cn

Exploration as Ortho-Benzene Mimics and Bioisosteres

The rigid, saturated framework of the bicyclo[3.3.0]octane, or octahydropentalene, core is a subject of significant interest in medicinal chemistry as a potential bioisostere for ortho-disubstituted benzene (B151609) rings. nih.govresearchgate.netchemrxiv.orgresearchgate.net Bioisosteres are molecular fragments that possess similar physical and chemical characteristics, allowing them to produce comparable biological effects. The primary advantage of using a saturated, three-dimensional scaffold like octahydropentalene is the ability to mimic the spatial orientation of substituents on a flat aromatic ring while improving key pharmaceutical properties. nih.govcolab.ws Replacing an aromatic group with a C(sp3)-rich polycyclic structure can lead to enhanced aqueous solubility, greater metabolic stability, and altered lipophilicity, all of which are critical for drug development. nih.govbeilstein-journals.orgresearchgate.net

The specific compound, Pentalene, octahydro-2-methyl-, serves as a fundamental example of this principle. nist.govnih.gov Its structure, featuring a methyl group on the bicyclic system, can be compared to an ortho-substituted toluene (B28343) derivative. The defined and constrained conformation of the bicyclo[3.3.0]octane skeleton fixes the relative positions of its substituents. nih.govacs.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. rsc.org

Recent research has focused on the synthesis of various substituted octahydropentalene derivatives to serve as mimics for a range of ortho-substituted benzenes. nih.govresearchgate.netchemrxiv.org For instance, dimethyl octahydropentalene-2,5-dicarboxylate has been utilized as a precursor in the scalable synthesis of other polycyclic scaffolds designed to be optimal saturated isosteres for ortho-disubstituted benzenes. nih.govresearchgate.netchemrxiv.orgsciprofiles.com The development of synthetic routes to these complex saturated systems is crucial for exploring their full potential as tools to fine-tune the properties of drug candidates. colab.wsbeilstein-journals.orgresearchgate.net

Bioinspired Synthesis and Enzymatic Pathways Relevant to Pentalene Derivatives

Nature's synthetic strategies for creating complex molecules, including those with pentalene frameworks, offer profound inspiration for modern chemistry. The study of enzymes that construct these scaffolds provides a blueprint for developing highly selective and efficient synthetic methods.

Mechanistic Studies of Pentalenene (B1246303) Synthase and Related Cyclases

Pentalenene synthase is a well-studied enzyme that catalyzes a complex cyclization cascade, converting the linear precursor, farnesyl diphosphate (B83284) (FPP), into the tricyclic sesquiterpene pentalenene. nih.govcdnsciencepub.comresearchgate.netnih.gov This natural product is a key intermediate in the biosynthesis of the pentalenolactone (B1231341) family of antibiotics. researchgate.net Mechanistic investigations, including crystal structure analysis, have illuminated the intricate process orchestrated by the enzyme. nih.govebi.ac.uk

The catalytic cycle is initiated by the ionization of the diphosphate group from FPP, a step triggered by magnesium ions within the active site. nih.govscispace.com This generates a reactive carbocation, which the enzyme guides through a series of intramolecular cyclizations, rearrangements, and hydride shifts. ebi.ac.uknih.gov The enzyme's active site acts as a molecular template, precisely folding the flexible FPP substrate and stabilizing the high-energy carbocation intermediates to ensure the stereospecific formation of the pentalenene structure. nih.gov

Studies on pentalenene synthase have also revealed key amino acid residues that play a crucial role in the reaction. For example, specific residues are positioned to stabilize developing positive charges on the intermediate cations through favorable interactions, guiding the reaction along an anti-Markovnikov pathway, which is an exception to typical carbocation chemistry. scispace.comnih.gov The understanding of how pentalenene synthase and related terpene cyclases achieve their remarkable product specificity is essential for the engineering of new biocatalysts for the synthesis of novel compounds. rsc.orgspringernature.comnih.govscispace.com

Investigating Biological Pathways for Octahydropentalene Derivative Formation

The bicyclo[3.3.0]octane (octahydropentalene) skeleton is a recurring structural motif in a diverse array of natural products. nih.govrsc.orgresearchgate.netrsc.org The biological pathways for the formation of these derivatives typically involve the enzymatic cyclization of acyclic precursors, often starting from the universal five-carbon isoprene (B109036) units. mdpi.comnih.govbeilstein-journals.org These units are assembled into linear polyisoprenoid chains, such as farnesyl pyrophosphate (FPP), which then serve as substrates for terpene cyclase enzymes. mdpi.comnih.gov

Research into these biosynthetic pathways aims to identify and characterize the specific genes and enzymes responsible for constructing the octahydropentalene core. mdpi.combohrium.com For example, the biosynthesis of pentalenene has been successfully established in host organisms like Vibrio natriegens through metabolic engineering, demonstrating the potential for microbial production of these compounds. mdpi.combohrium.comscilit.com Such studies often involve heterologous expression of the relevant synthase genes, allowing for the production and isolation of the desired compounds for further investigation. nih.govnih.gov

Understanding these natural synthetic routes is not only of academic interest but also holds significant practical value. It can inspire the development of novel, bio-inspired synthetic strategies that mimic nature's efficiency. Furthermore, harnessing these enzymatic pathways in engineered microorganisms provides a sustainable platform for the production of complex molecules and their derivatives. researchgate.netunito.it

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Approaches